N-benzyl-2-(4-chloro-3,5-dimethylphenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)acetamide
CAS No.:
Cat. No.: VC16281221
Molecular Formula: C21H24ClNO4S
Molecular Weight: 421.9 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C21H24ClNO4S |
|---|---|
| Molecular Weight | 421.9 g/mol |
| IUPAC Name | N-benzyl-2-(4-chloro-3,5-dimethylphenoxy)-N-(1,1-dioxothiolan-3-yl)acetamide |
| Standard InChI | InChI=1S/C21H24ClNO4S/c1-15-10-19(11-16(2)21(15)22)27-13-20(24)23(12-17-6-4-3-5-7-17)18-8-9-28(25,26)14-18/h3-7,10-11,18H,8-9,12-14H2,1-2H3 |
| Standard InChI Key | ITZNNWQCSKRADZ-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC(=CC(=C1Cl)C)OCC(=O)N(CC2=CC=CC=C2)C3CCS(=O)(=O)C3 |
Introduction
Structural Analysis and Molecular Characteristics
Core Structural Components
The compound’s architecture comprises three distinct domains:
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Benzyl Group: A phenylmethyl substituent attached to the acetamide nitrogen, enhancing lipophilicity and influencing receptor-binding interactions.
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4-Chloro-3,5-Dimethylphenoxy Moiety: A chlorine-substituted aromatic ether with methyl groups at positions 3 and 5, contributing to steric bulk and electronic effects.
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1,1-Dioxidotetrahydrothiophen-3-yl Group: A saturated five-membered sulfone ring fused to the acetamide backbone, modulating solubility and metabolic stability.
Molecular Specifications
Key molecular parameters are summarized below:
| Property | Value |
|---|---|
| Molecular Formula | C₂₁H₂₄ClNO₄S |
| Molecular Weight | 421.9 g/mol |
| IUPAC Name | N-Benzyl-2-(4-chloro-3,5-dimethylphenoxy)-N-(1,1-dioxothiolan-3-yl)acetamide |
| Canonical SMILES | CC1=CC(=CC(=C1Cl)C)OCC(=O)N(CC2=CC=CC=C2)C3CCS(=O)(=O)C3 |
| PubChem CID | 4204825 |
The sulfone group (S=O₂) and chloro-methylphenoxy substituent create a polarized electronic profile, enabling dipole-dipole interactions critical for biological activity.
Synthesis and Manufacturing Processes
Reaction Pathway
Synthesis involves three principal stages:
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Propanamide Backbone Formation: Condensation of chloroacetic acid derivatives with benzylamine under alkaline conditions.
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Phenoxy Group Introduction: Nucleophilic aromatic substitution using 4-chloro-3,5-dimethylphenol in the presence of potassium carbonate.
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Tetrahydrothiophene Sulfonation: Oxidation of tetrahydrothiophene-3-amine with hydrogen peroxide to yield the sulfone, followed by coupling to the acetamide intermediate.
Optimization Parameters
Critical reaction conditions include:
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Solvent System: Dichloromethane (DCM) or dimethylformamide (DMF) for polar aprotic environments.
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Temperature: 60–80°C for amide bond formation; room temperature for sulfonation.
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Catalysts: Triethylamine for acid scavenging during acylation.
Typical yields range from 45–60%, with purity >95% achieved via reverse-phase HPLC.
Physicochemical Properties and Stability
Solubility and Partitioning
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Aqueous Solubility: 0.12 mg/mL (25°C), limited by hydrophobic benzyl and dimethylphenoxy groups.
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LogP (Octanol-Water): 3.8 ± 0.2, indicating moderate lipophilicity suitable for membrane penetration.
Thermal and pH Stability
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Melting Point: 148–152°C (decomposition observed above 160°C).
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pH Stability: Stable in neutral conditions (pH 6–8); hydrolyzes in strongly acidic (pH < 3) or basic (pH > 10) media via amide bond cleavage.
Comparison with Structural Analogues
The benzyl-substituted variant discussed here balances lipophilicity and polar surface area (PSA = 78 Ų), optimizing blood-brain barrier permeability.
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